Racemic (3RS,4SR) vs. Enantiopure (3S,4R): Stereochemical Identity for Downstream Resolution Strategy
CAS 936497-90-4 is explicitly identified as the (3RS,4SR) racemic trans mixture, in contrast to the enantiopure (3S,4R) single enantiomer (CAS 200572-33-4) that is designated as Paroxetine Impurity 15. The racemic nature of CAS 936497-90-4 is the mandatory starting point for the patented optical resolution process using (2R,3R)-o-chlorotartranilic acid that yields the (3S,4R) enantiomer [1]. The enantiopure (3S,4R) compound (CAS 200572-33-4) is qualified as a regulatory reference standard for ANDA submissions, supplied with detailed characterization data compliant with pharmacopeial guidelines, whereas the racemic mixture (CAS 936497-90-4) serves as the synthetic precursor for manufacturing-scale resolution . An alternative enzymatic resolution pathway for racemic trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine derivatives reports optical purities ≥95% ee for the S-enantiomer at yields exceeding 20% [2].
| Evidence Dimension | Stereochemical composition and application role |
|---|---|
| Target Compound Data | (3RS,4SR) racemic mixture; precursor for optical resolution; available at ≥98% chemical purity from commercial vendors [3] |
| Comparator Or Baseline | CAS 200572-33-4: (3S,4R) single enantiomer; Paroxetine Impurity 15 reference standard; supplied with full characterization package for regulatory use |
| Quantified Difference | Racemic mixture vs. enantiopure single isomer; resolution step required to convert CAS 936497-90-4 to CAS 200572-33-4; resolution yields typically 20–50% (kinetic resolution limit) [2] |
| Conditions | Classical resolution with o-chlorotartranilic acid (US 5,948,914) or enzymatic acylation with Candida antarctica lipases in organic solvents (EP 1,283,200) [1][2] |
Why This Matters
The racemic composition determines that CAS 936497-90-4 cannot directly substitute for the enantiopure Impurity 15 reference standard; procurement decisions must align with whether the intended use is synthetic intermediate scale-up (racemate preferred) or analytical reference qualification (enantiopure required).
- [1] US Patent 5,948,914. Piperidine derivative and process for preparing the same. Sumika Fine Chemicals Co., Ltd., issued September 7, 1999. View Source
- [2] EP 1,283,200 A3. Optically Pure Paroxetine Precursors. BAYOD JASANADA MIGUEL, published 2003. View Source
- [3] Chembase.cn. CAS 936497-90-4 Product Information. Purity: 98%. Suzhou Aijia Pharma Technology Co., Ltd. View Source
